5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol
Description
5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol is a sulfur-containing heterocyclic compound with a 1,3,4-thiadiazole backbone substituted at the 5-position by a 2-phenylethylamino group and at the 2-position by a thiol (-SH) group. This scaffold is notable for its versatility in medicinal chemistry, with applications ranging from antimicrobial agents to corrosion inhibitors.
Properties
IUPAC Name |
5-(2-phenylethylamino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c14-10-13-12-9(15-10)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTQEHDMZKCPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387808 | |
| Record name | 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91129-85-0 | |
| Record name | 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91129-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol (CAS Number: 91129-85-0) is a bioactive compound belonging to the thiadiazole family. Its molecular formula is C10H11N3S2, and it has garnered attention for its potential therapeutic applications due to its diverse biological activities, including cytotoxicity against cancer cells and antimicrobial properties.
- Molecular Weight : 237.3 g/mol
- Molecular Structure :
- IUPAC Name : this compound
- SMILES : Cc1nnc(s1)N(CC)c2ccccc2
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The following sections detail its cytotoxic effects on cancer cells and antimicrobial properties.
Cytotoxic Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. In particular:
- Cytotoxic Effects :
The structure–activity relationship studies suggest that modifications to the phenyl ring significantly impact the compound's cytotoxic potency.
Table 1: Cytotoxicity of Thiadiazole Derivatives
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Studies have reported:
- Antibacterial Effects :
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (μg/disk) | Reference |
|---|---|---|---|
| Salmonella typhi | 15–19 | 500 | |
| Escherichia coli | Variable | Variable |
The mechanisms underlying the biological activities of thiadiazoles are still under investigation. However, studies suggest that:
- Cytotoxic Mechanism :
- Antimicrobial Mechanism :
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the 1,3,4-Thiadiazole Core
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing Effects : Fluorine in 4-fluorobenzyl derivatives enhances metabolic stability and binding affinity via electronic effects .
- Biological Activity: Cyclohexylamino derivatives exhibit antifungal properties, while ethylamino analogues show antioxidant efficacy, indicating substituent-dependent activity .
Antimicrobial Activity
- The target compound’s derivatives (e.g., lincomycin hybrids) inhibit bacterial growth, with MIC values comparable to vancomycin against Gram-positive strains .
- In contrast, 5-(2-nitrophenyl)-1,3,4-thiadiazole-2-thiol derivatives show broader-spectrum activity, including antifungal action .
Antioxidant Properties
- Ethylamino and glycosyl derivatives exhibit DPPH radical scavenging activity (IC50: 12–45 μM), surpassing ceftriaxone (IC50: 85 μM) .
Corrosion Inhibition
- AMT (5-amino-1,3,4-thiadiazole-2-thiol) demonstrates 92% inhibition efficiency on steel at 1 mM, while phenylethyl-substituted analogues may offer enhanced adsorption due to aromatic π-interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
